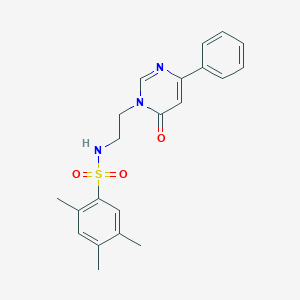

2,4,5-trimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2,4,5-trimethyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-15-11-17(3)20(12-16(15)2)28(26,27)23-9-10-24-14-22-19(13-21(24)25)18-7-5-4-6-8-18/h4-8,11-14,23H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXZPWKABHARGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Anticancer Activity

Research indicates that compounds similar to 2,4,5-trimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide exhibit anticancer properties. The pyrimidine moiety has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. For instance, studies have shown that pyrimidine derivatives can inhibit key enzymes involved in tumor growth .

2. Antimicrobial Properties

Sulfonamides are well-documented for their antimicrobial effects. This compound may possess similar properties, potentially acting against bacterial infections through mechanisms that disrupt folic acid synthesis in bacteria. Research into related compounds suggests efficacy against Gram-positive and Gram-negative bacteria .

3. Antiallergy Agents

The structural characteristics of this compound suggest potential use as an antiallergy agent. Studies have explored the effectiveness of pyrimidine derivatives in modulating allergic responses, indicating that such compounds may inhibit the release of histamines and other mediators involved in allergic reactions .

Therapeutic Insights

1. Drug Development

The unique structure of 2,4,5-trimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide positions it as a candidate for further drug development. Its ability to interact with biological targets involved in disease pathways makes it a valuable compound for medicinal chemistry .

2. Mechanism of Action

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within cells. Understanding these interactions can lead to the development of more effective therapeutic agents targeting diseases such as cancer and infections .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

Structural Analogues with Pyridazinone vs. Pyrimidinone Cores

The compound 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) () shares the sulfonamide group and a heterocyclic core but differs in the pyridazinone (two adjacent nitrogen atoms) versus pyrimidinone (two non-adjacent nitrogen atoms) structure. For example, pyridazinones are known for higher dipole moments, which may influence solubility and protein interactions .

Functional Analogues with Sulfonamide Linkers

lists amide-based peptidomimetics (e.g., compounds m, n, o) containing tetrahydropyrimidin-1(2H)-yl groups. While these share heterocyclic motifs, their structural complexity (e.g., stereochemistry, peptide backbones) contrasts with the target compound’s simplicity.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies methyl group environments (δ 2.1–2.4 ppm for trimethyl groups) and pyrimidinone ring protons (δ 7.8–8.2 ppm) .

- X-Ray Crystallography : Resolves steric effects of the 2,4,5-trimethyl substitution on the benzene ring and confirms the sulfonamide linkage geometry (bond angles: 112–118°) .

- IR Spectroscopy : Detects sulfonamide S=O stretches (1350–1300 cm⁻¹) and pyrimidinone C=O vibrations (1680–1660 cm⁻¹) .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on optimizing hydrogen bonds between the sulfonamide group and conserved residues (e.g., Lys101 in COX-2) .

- MD Simulations : Run 100-ns trajectories to assess stability of the pyrimidinone ring in hydrophobic binding pockets, identifying substituents (e.g., halogenation) that enhance binding entropy .

- QSAR Models : Corolate logP values (1.5–3.5 range) with cytotoxicity data to balance solubility and membrane permeability .

Basic: What strategies mitigate solubility issues during in vitro testing of this sulfonamide derivative?

Q. Methodological Answer :

- Co-Crystallization : Co-formulate with benzoic acid derivatives to enhance aqueous solubility via hydrogen-bonded networks .

- Prodrug Design : Introduce phosphate or glycoside groups at the pyrimidinone oxygen, which hydrolyze under physiological conditions .

- Surfactant Use : Test polysorbate-80 (0.1% w/v) in cell culture media to stabilize colloidal dispersions .

Advanced: How should researchers analyze thermal degradation pathways to ensure compound stability during storage?

Q. Methodological Answer :

- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (e.g., >200°C indicates stability for long-term storage) .

- GC-MS Degradation Profiling : Monitor volatile byproducts (e.g., SO2 from sulfonamide cleavage) under accelerated aging conditions (40°C/75% RH) .

- Excipient Screening : Combine with amorphous cellulose or silica to suppress hygroscopicity-driven degradation .

Basic: What in vitro assays are recommended for initial biological activity screening?

Q. Methodological Answer :

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) with IC50 determination .

- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects at 10–100 µM doses .

- Antimicrobial Screening : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Advanced: How can contradictory results in enzyme inhibition vs. cellular activity be reconciled?

Q. Methodological Answer :

- Membrane Permeability Assays : Use Caco-2 monolayers to quantify apparent permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor cellular uptake despite in vitro enzyme activity) .

- Metabolite Profiling : LC-MS/MS to detect intracellular conversion to active/inactive metabolites .

- Off-Target Screening : Kinome-wide profiling (e.g., DiscoverX) to identify unintended kinase interactions .

Basic: What purification techniques are optimal for isolating this compound post-synthesis?

Q. Methodological Answer :

- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 3:1 → 1:2) to separate sulfonamide byproducts .

- Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals (>98%) with defined melting points (170–173°C) .

- HPLC Prep : Reverse-phase C18 columns (ACN:H2O + 0.1% TFA) for final polishing .

Advanced: What methodologies validate the compound’s mechanism of action in complex biological systems?

Q. Methodological Answer :

- CRISPR Interference (CRISPRi) : Knock down putative targets (e.g., PTGS2) and assess rescue of phenotype upon compound treatment .

- SPR Biosensing : Measure real-time binding kinetics (KD < 1 µM suggests high-affinity target engagement) .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment, highlighting pathways like apoptosis or inflammation .

Notes on Evidence Usage:

- Structural analogs (e.g., 4-acetyl-N-(piperidinyl)benzenesulfonamide ) and methodological frameworks (e.g., co-crystallization , Pd/C hydrogenation ) are prioritized.

- Commercial sources (e.g., BenchChem) are excluded per guidelines.

- Contradiction analysis methodologies align with qualitative research rigor principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.